

Linagliptin Dimer: A Potential Process-Related Impurity and Degradation Product

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Compound of Interest

Compound Name: *Linagliptin dimer*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **linagliptin dimer**, a known process-related impurity and degradation product of the anti-diabetic drug, linagliptin.

Understanding the formation, identification, and quantification of this impurity is critical for ensuring the quality, safety, and efficacy of linagliptin drug substances and products.

Introduction to Linagliptin and its Dimer Impurity

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.^{[1][2]} Chemically, it is designated as 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, with a molecular formula of C₂₅H₂₈N₈O₂ and a molecular weight of 472.54 g/mol.^[1]

During the synthesis and storage of linagliptin, various impurities can form. One of the most significant is a dimeric impurity, also referred to as Linagliptin Methyldimer or AD2 in some studies.^{[1][3][4]} This compound is considered a process-related impurity and a degradation product, forming under specific conditions, particularly acidic stress.^{[1][3][5]} Its presence in the final drug product must be carefully controlled to meet stringent regulatory requirements set by authorities like the USFDA and EMA.^[3]

Characterization of the Linagliptin Dimer

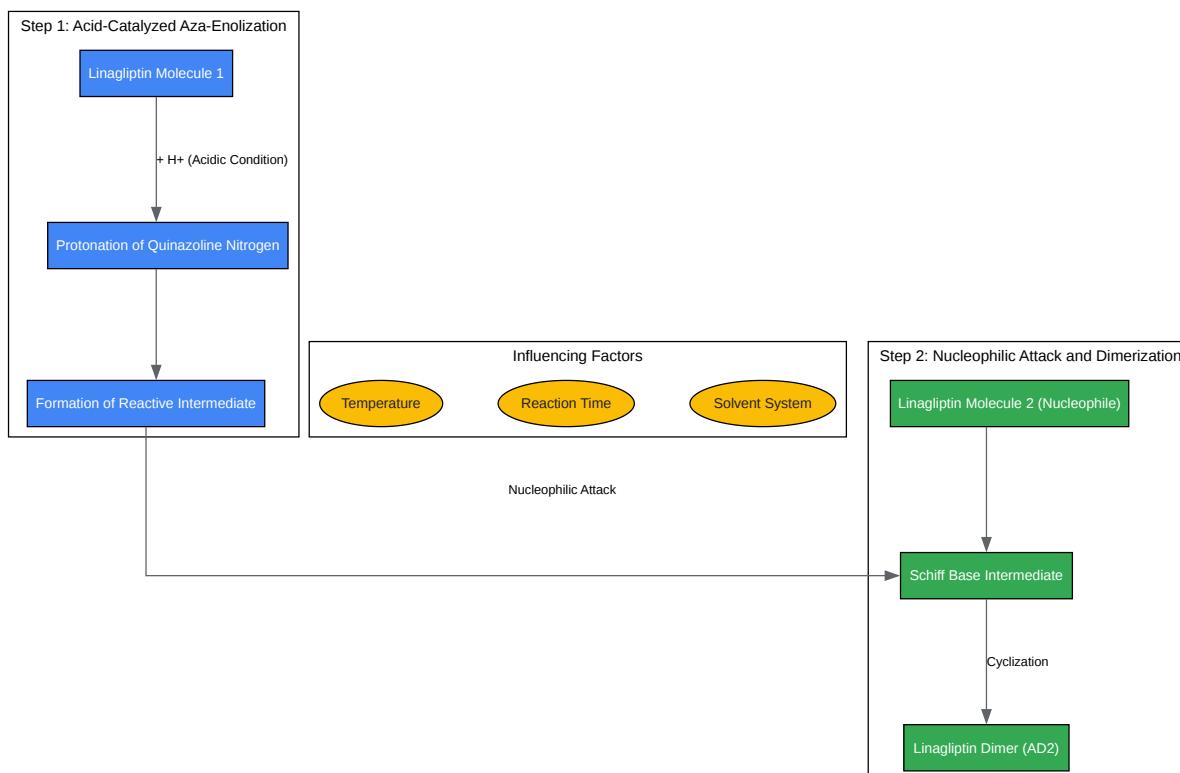
The **linagliptin dimer** is a well-characterized compound. Its key properties are summarized in the table below.

| Property | Value | Reference |
|----------------------|--|-----------|
| Chemical Name | Linagliptin Methyldimer | [3] |
| CAS Number | 1418133-47-7 | [3] |
| Molecular Formula | C ₅₀ H ₅₆ N ₁₆ O ₄ | [3][4] |
| Molecular Weight | 945.08 g/mol | [3][4] |
| Appearance | Off-white to pale yellow solid | [3] |
| Formation Conditions | Acid-catalyzed process, acid hydrolysis | [1][3] |

Other dimer variants have also been identified under different stress conditions, such as the Linagliptin N,N'-Methylene Dimer (C₅₁H₅₆N₁₆O₄, MW 957.1 g/mol) and the Linagliptin Nitroso Dimer (C₅₁H₅₅N₁₇O₅, MW 986.1 g/mol).[4]

Formation Pathway of Linagliptin Dimer

The formation of the primary **linagliptin dimer** (AD2) is understood to be an acid-catalyzed process involving aza-enolization.[1] The proposed mechanism involves the formation of a Schiff base, which then undergoes a nucleophilic attack on another linagliptin molecule.[1]

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Caption: Proposed formation pathway of the **linagliptin dimer** under acidic conditions.

Analytical Methodologies for Detection and Quantification

Several analytical techniques are employed for the detection and quantification of the **linagliptin dimer** and other related impurities. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with mass spectrometry (LC-MS) for structural elucidation.[3][6][7]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method is crucial for separating the **linagliptin dimer** from the active pharmaceutical ingredient (API) and other impurities.[8]

Experimental Protocol: RP-HPLC Method

- Column: Kromasil C18 (dimensions not specified) or Zorbax SB-Aq (250 x 4.6 mm, 5 μ m).[8] [9]
- Mobile Phase:
 - Mobile Phase A: 0.1% phosphoric acid in water (pH 2.5).[9]
 - Mobile Phase B: Acetonitrile.[9]
 - Gradient Elution: A typical gradient program involves varying the proportion of Mobile Phase B over time to achieve separation. For example: 0-5 min, 10-30% B; 5.1-13 min, 80-95% B; 13.1-20 min, 10-30% B.[10]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 25-35 °C.[10]
- Detection Wavelength: UV detection at 225 nm or 293 nm.[3][8][9]
- Injection Volume: 3-7 μ L.[10]
- Diluent: A mixture of the mobile phase components, such as Mobile Phase A and Methanol (50:50 v/v).[8]

Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve a known amount of **linagliptin dimer** reference standard in the diluent to prepare a stock solution.
- Sample Solution: Accurately weigh and dissolve the linagliptin drug substance or product in the diluent to achieve a desired concentration.
- Filter the solutions through a 0.45 µm nylon filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural characterization of degradation products like the **linagliptin dimer**.^{[1][11]} High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the impurity.^[2]

Experimental Protocol: LC-MS Analysis

- Chromatography: Utilize an HPLC or UPLC system with conditions similar to those described above to achieve chromatographic separation.
- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
 - Mass Analyzer: A Quadrupole Time-of-Flight (Q-ToF) mass spectrometer can be used for high-resolution mass data.^[1]
 - Data Acquisition: Acquire full scan mass spectra to identify the molecular ion of the dimer and other impurities. Perform fragmentation (MS/MS) studies to elucidate the structure.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of linagliptin and the formation pathways of its degradation products.^{[11][12]} These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.^[11]

Summary of Linagliptin Degradation under Stress Conditions:

| Stress Condition | Observation | Degradation Products | Reference |
|---|--|---|-----------|
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C for 24h) | Significant degradation (e.g., 16.42%) | AD1 (hydrolysis of quinazoline ring), AD2 (Linagliptin Dimer) | [1] |
| Alkaline Hydrolysis (e.g., 10 days at 60°C) | Less significant degradation (e.g., 2.56%) | Two major degradants observed | [1] |
| Oxidative (e.g., Peroxide) | Susceptible to degradation | Four oxidation-induced degradants (OX 1 to OX 4) | [1][11] |
| Thermal and Photolytic | No significant degradation observed | - | [11] |

Control Strategies

The control of the **linagliptin dimer** impurity relies on a combination of process optimization and purification methods.

- Process Control: Careful control of acidic conditions, temperature, and reaction times during the synthesis of linagliptin can minimize the formation of the dimer.[3]
- Purification:
 - Recrystallization: This can be effective in reducing the levels of certain process-related impurities.[2]
 - Salt Formation: Conversion of linagliptin to a salt (e.g., benzoate or mandelate) followed by re-conversion to the free base can be used to remove the dimer impurity.[5]
 - Treatment with Specific Acids: Methods involving treatment with acids like n-Pentanesulphonic acid or Methanesulphonic acid have been developed to reduce or remove the **linagliptin dimer**.[5]

Conclusion

The **linagliptin dimer** is a critical process-related impurity and degradation product that requires careful monitoring and control in the manufacturing of linagliptin. A thorough understanding of its formation pathway, coupled with robust and validated analytical methods, is essential for ensuring the quality and safety of this important anti-diabetic medication. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with linagliptin.

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